molecular formula C12H16N2O2 B3296514 1-(3-Methoxybenzyl)piperazin-2-one CAS No. 893747-81-4

1-(3-Methoxybenzyl)piperazin-2-one

Cat. No.: B3296514
CAS No.: 893747-81-4
M. Wt: 220.27 g/mol
InChI Key: XAQGCNGAICHOAV-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(7-11)9-14-6-5-13-8-12(14)15/h2-4,7,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQGCNGAICHOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Piperazin 2 One Scaffolds in Contemporary Synthetic Methodologies

The piperazin-2-one (B30754) framework is a prominent heterocyclic scaffold in modern organic synthesis. As a six-membered ring with two nitrogen atoms and a ketone, it offers a versatile and structurally rigid core that is a valuable building block for more complex molecules. This scaffold is considered a "privileged structure" in medicinal chemistry because it appears in numerous compounds with a wide range of biological activities. nih.govrsc.org

The two nitrogen atoms within the piperazine (B1678402) ring enhance the pharmacokinetic and pharmacological profiles of drug candidates. They can act as hydrogen bond acceptors or donors, which helps in tuning the molecule's interactions with biological targets, as well as increasing water solubility and bioavailability. mdpi.comnih.gov Consequently, piperazine derivatives are investigated for a multitude of therapeutic applications, including as anticancer, antidepressant, and antiviral agents. nih.govmdpi.com The prevalence of this scaffold in successful drugs has driven significant research into new and efficient ways to synthesize and functionalize the piperazin-2-one ring system. mdpi.combenthamdirect.com

Overview of Strategic Importance of the 1 3 Methoxybenzyl Moiety in Chemical Design

The placement of the methoxy (B1213986) group at the meta-position (position 3) of the benzene (B151609) ring is strategically significant. This positioning affects the electron distribution in the ring, which can in turn modulate the molecule's reactivity and how it binds to target proteins. acs.org The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, a critical interaction for the binding of drugs to their biological targets. In drug design, modifications involving the methoxybenzyl moiety, such as altering the position of the methoxy group or replacing it with other substituents, are used to fine-tune a compound's biological activity and properties. For instance, research on related compounds has shown that even small changes to this part of the molecule can lead to significant differences in potency and selectivity.

Evolution of Synthetic Approaches to Substituted Piperazin 2 Ones in Academic Contexts

Mechanistic Studies of Ring-Closure and Cyclization Reactions

The formation of the piperazin-2-one ring is typically achieved through intramolecular cyclization, where the key bond-forming step creates the six-membered heterocycle. Several mechanistic pathways have been explored to achieve this transformation.

A prevalent method involves the intramolecular nucleophilic substitution (S_N2) of a precursor containing both an amine and a suitable leaving group. For instance, a common strategy begins with the reaction of a 1,2-diamine with an α-haloacetyl halide or ester. The initial acylation of one amino group is followed by an intramolecular S_N2 reaction where the second amino group displaces the halide, closing the ring to form the piperazin-2-one structure. A variation of this involves a Ugi multicomponent reaction to assemble a linear precursor, which then undergoes an intramolecular S_N2 cyclization to yield the piperazine derivative. youtube.com

Reductive amination sequences also provide a viable route. This involves the reaction of an amino acid derivative with an aldehyde or ketone, followed by reduction of the intermediate imine and subsequent cyclization. For example, reductive amination of a β-keto ester derived from an amino acid can generate a diamine intermediate that is then cyclized. nih.gov

Metal-catalyzed cyclizations offer efficient and highly selective pathways. Palladium-catalyzed reactions are particularly noteworthy. One such approach is the intramolecular hydroamination of an aminoalkene, where a palladium catalyst facilitates the addition of an N-H bond across a double bond to form the ring. nih.gov Another sophisticated palladium-catalyzed method involves the coupling of a propargyl unit with a diamine component. organic-chemistry.org This process proceeds under mild conditions and allows for the modular synthesis of highly substituted piperazinones with excellent control over regiochemistry. organic-chemistry.org Mechanistically, these reactions often involve the formation of a palladium-π-allyl complex or similar intermediates that facilitate the nucleophilic attack of the amine to close the ring.

More recently, cascade reactions have been developed to construct the piperazin-2-one ring in a single pot. One such method employs an organocatalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with a 1,2-diamine, yielding highly enantioenriched piperazin-2-ones. Photoredox catalysis has also been utilized, where an iridium-based catalyst generates an α-aminyl radical from a glycine-based diamine, which then cyclizes with an aldehyde-derived imine. rsc.org

Stereochemical Aspects and Selectivity Control in Piperazin-2-one Synthesis

Controlling the stereochemistry at the chiral centers of the piperazin-2-one ring is critical for developing pharmacologically active compounds. Significant research has focused on achieving high diastereoselectivity and enantioselectivity.

Catalytic asymmetric synthesis is a powerful tool for this purpose. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 90% ee). acs.orgnih.gov The choice of the chiral ligand, such as (R)-TolBINAP, is crucial for achieving high stereocontrol. acs.org Similarly, the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones provides access to α-tertiary piperazin-2-ones with high enantiomeric excess. nih.govlibretexts.org In these reactions, chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

The use of chiral auxiliaries derived from the chiral pool is another established strategy. For example, starting from (R)-(-)-phenylglycinol, a chiral auxiliary can be incorporated to direct the diastereoselective alkylation of a piperazin-2-one intermediate, achieving a diastereomeric excess greater than 90%. organic-chemistry.org The auxiliary is typically removed in a later step to yield the desired enantiopure product.

Substrate-controlled diastereoselective methods are also employed. The inherent chirality in a starting material, such as an amino acid, can direct the stereochemical outcome of the cyclization. For instance, enantiomeric piperazin-2-one derivatives can be synthesized using (S)- or (R)-alanine and phenylalanine as chiral starting materials. thieme-connect.com A key nitro-Mannich reaction has been used to diastereoselectively set the C5/C6 relative stereochemistry in the synthesis of a substituted piperazin-2-one. lumenlearning.com

The table below summarizes the optimization of reaction conditions for a palladium-catalyzed asymmetric hydrogenation, demonstrating how solvent, additives, and chiral ligands influence stereoselectivity.

EntrySolventsAdditiveLigandee (%)
1TFETsOH·H₂OL142
2Benzene (B151609) (B)TsOH·H₂OL177
3DCM (D)TsOH·H₂OL171
4D:B (1:1)TsOH·H₂OL182
11D:B (1:1)TsOH·H₂OL286
12D:B (1:1)TsOH·H₂OL389
13D:B (1:1)TsOH·H₂OL490

Data sourced from a study on palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. acs.org L1: (S)-synphos, L2: (S)-difluorphos, L3: (S)-C3-TunaPhos, L4: (R)-TolBINAP.

Kinetic Analyses of Key Transformation Steps

Detailed kinetic studies, including the determination of rate constants and activation energies for the formation of this compound, are not extensively reported in the literature. However, kinetic insights can be inferred from experimental observations reported in various synthetic procedures.

The rate of piperazin-2-one formation is highly dependent on the chosen synthetic route and reaction conditions. For instance, in palladium-catalyzed cyclizations, the reaction rate can be remarkably fast, with some transformations reaching near-quantitative yield in as little as 10 minutes at room temperature. organic-chemistry.org This suggests a low activation barrier, facilitated by the catalytic cycle. In contrast, methods relying on uncatalyzed intramolecular S_N2 reactions may require longer reaction times or elevated temperatures (e.g., 2-16 hours at 60-90 °C) to proceed to completion. youtube.comacs.org

Influence of Substituent Effects on Reaction Pathways and Reactivity

Substituents on both the aromatic ring and the piperazin-2-one core significantly influence reaction pathways and reactivity through electronic and steric effects. The 3-methoxybenzyl group on the N-1 position of the target compound is a key example.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance (p-π conjugation) but is weakly electron-withdrawing through induction due to the electronegativity of the oxygen atom. When positioned at the meta-position, its electron-donating resonance effect is minimized, and the inductive effect becomes more prominent, leading to a net weak deactivating effect on electrophilic aromatic substitution. However, in the context of reactions involving the benzylic position or the piperazine nitrogen, its electronic influence can be more nuanced.

In studies of palladium-catalyzed asymmetric hydrogenation, it has been observed that the electronic properties of substituents on aryl groups have a prominent effect on enantioselectivity. acs.org For instance, substrates with electron-donating methoxy groups gave results nearly identical to unsubstituted phenyl groups, achieving high yields and enantioselectivities (88-89% ee). acs.org This indicates that for this specific catalytic system, the electronic perturbation from a methoxy group does not significantly hinder the key stereodetermining step. In other reactions, an electron-donating group on a benzyl (B1604629) radical can increase its basicity and affect biradical lifetimes and cyclization stereoselectivity.

Steric Effects: Steric hindrance can play a decisive role in reaction outcomes. Bulky substituents near the reaction center can slow down the reaction rate or alter the selectivity. In a cascade synthesis of piperazin-2-ones, an aryl iodide with an ortho-substituent was shown to be tolerated, but the yield was lower compared to its para-substituted counterpart, demonstrating a negative steric influence. acs.org In the context of this compound synthesis, the 3-methoxybenzyl group is moderately bulky. Its placement at the N-1 position can influence the conformational preference of the piperazin-2-one ring and the accessibility of the N-4 nitrogen for further reactions.

The following table, derived from a study on the asymmetric hydrogenation of various substituted pyrazin-2-ols, illustrates the impact of substituent position and electronic nature on the yield and enantioselectivity.

ProductAryl Substituent (R)Yield (%)ee (%)
2aPhenyl9689
2b3-Methylphenyl9584
2c4-Methylphenyl9689
2d3-Methoxyphenyl (B12655295)9588
2e4-Methoxyphenyl (B3050149)9689
2h4-(Trifluoromethyl)phenyl9585
2j4-Chlorophenyl9687

As shown in the table, the 3-methoxyphenyl substituent (Product 2d) provides a high yield and excellent enantioselectivity, comparable to the 4-methoxyphenyl (2e) and unsubstituted phenyl (2a) analogues. A slight decrease in enantioselectivity is observed for the 3-substituted methyl group (2b) compared to its 4-substituted counterpart (2c), suggesting that the substituent position can influence the stereochemical outcome. acs.org

Advanced Structural Modification and Derivatization of Piperazin 2 One Scaffolds

Functionalization at Ring Nitrogen Atoms (N-1 and N-4)

The two nitrogen atoms within the piperazin-2-one (B30754) ring, N-1 and N-4, exhibit different reactivity profiles, which can be exploited for regioselective functionalization. The N-1 nitrogen is part of an amide linkage, while the N-4 nitrogen is a secondary amine, making it more nucleophilic.

The N-4 position of the piperazin-2-one scaffold is the primary site for alkylation and acylation reactions due to its secondary amine character. mdpi.com This allows for the introduction of a wide variety of substituents.

Alkylation: N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. mdpi.com For instance, reacting 1-(3-methoxybenzyl)piperazin-2-one with an alkyl bromide in the presence of a base would yield the corresponding N-4 alkylated derivative. Another powerful method is reductive amination, which involves the reaction of the N-4 amine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Acylation: Acylation of the N-4 position is readily accomplished using acyl chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are important for creating peptidomimetic structures. researchgate.net

The regioselectivity of these reactions is a key advantage, allowing for the controlled synthesis of N-1, N-4-disubstituted piperazin-2-ones with distinct functionalities at each nitrogen.

Reaction TypeReagentsPosition
AlkylationAlkyl halides, Aldehydes/KetonesN-4
AcylationAcyl chlorides, AnhydridesN-4

Further diversification can be achieved by modifying the 3-methoxybenzyl group at the N-1 position and any aryl group introduced at the N-4 position.

Modifications of the Benzyl (B1604629) Moiety: The methoxy (B1213986) group on the benzyl ring can be a handle for further reactions. For example, ether cleavage would yield a hydroxyl group, which could then be used for esterification or etherification to introduce new functional groups. Electrophilic aromatic substitution reactions on the benzyl ring are also possible, though the position of substitution will be directed by the existing methoxy and piperazinone substituents. Studies on the benzylation of piperazine (B1678402) have shown that electron-donating groups on the benzyl ring can accelerate certain reactions. asianpubs.orgjst.go.jp

Introduction of Aryl Substituents at N-4: N-aryl piperazines can be synthesized through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with the N-4 amine of the piperazin-2-one. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituted and unsubstituted aryl groups. The electronic properties of the substituents on the aryl ring can significantly influence the biological activity of the final compound. nih.gov

Modification SiteReaction TypePotential New Groups
Benzyl MoietyEther cleavage, Aromatic substitutionHydroxyl, Esters, Ethers, Halogens
N-4 PositionBuchwald-Hartwig aminationSubstituted/unsubstituted aryl groups

Functionalization at the Lactam Carbonyl and Adjacent Methylene (B1212753) Positions

The lactam part of the piperazin-2-one ring provides additional opportunities for structural modification.

The carbonyl group and the adjacent methylene carbons can be targeted for derivatization.

Phosphonylation: The reaction of piperazin-2-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride leads to the formation of piperazine-2,3-diyl-bisphosphonates. acs.orgnih.govfigshare.com This reaction introduces phosphonate (B1237965) groups at the C-2 and C-3 positions, yielding a mixture of cis and trans isomers which can be separated by chromatography. acs.orgnih.gov The introduction of phosphonate moieties is of interest in medicinal chemistry due to their ability to act as phosphate (B84403) mimics.

Other Carbonyl Transformations: The lactam carbonyl can potentially undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride, which would transform the piperazin-2-one into a piperazine. Thionation, using reagents like Lawesson's reagent, could convert the carbonyl group to a thiocarbonyl.

Introducing side chains at the carbon atoms of the piperazin-2-one ring is a key strategy for creating structural diversity and exploring structure-activity relationships.

One approach involves the diastereoselective alkylation of a chiral piperazin-2-one derivative. researchgate.net For example, a hydroxyl group can be introduced on the N-4 nitrogen, which is then used to direct the stereoselective alkylation at the C-3 position. Subsequent oxidation and further modifications can lead to a variety of 3-substituted tripeptide analogues. researchgate.net

Palladium-catalyzed asymmetric allylic alkylation is another elegant method for the synthesis of chiral piperazin-2-ones with substituents at the C-3 position. This method allows for the creation of a quaternary stereocenter with high enantioselectivity.

Furthermore, strategies involving the cyclization of suitably substituted acyclic precursors are widely used. A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed to provide 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.govacs.org

PositionStrategyOutcome
C-3Diastereoselective alkylationIntroduction of various alkyl side chains
C-3Palladium-catalyzed allylic alkylationChiral piperazin-2-ones with quaternary stereocenters
C-3One-pot cyclization strategiesEnantioenriched 3-substituted piperazin-2-ones

Isomerization and Stereochemical Manipulation Post-Synthesis

The stereochemistry of the piperazin-2-one scaffold is a critical determinant of its biological activity. Post-synthetic manipulation of stereocenters can be a valuable tool.

The phosphonylation of piperazin-2-one, as mentioned earlier, produces a mixture of cis and trans isomers. acs.orgnih.gov These diastereomers can be separated by column chromatography, allowing for the isolation of the pure stereoisomers. The significant differences in their 1H and 13C NMR spectra facilitate their differentiation. nih.gov

In the synthesis of piperazirum, a natural product with a piperazin-2-one core, a nitro-Mannich reaction was used to establish the relative stereochemistry at the C-5 and C-6 positions, which in turn controlled the stereochemistry at C-3. beilstein-journals.org This highlights how the stereochemistry of one part of the molecule can be used to direct the formation of other stereocenters.

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org The resulting chiral piperazin-2-ones can be further converted to chiral piperazines without loss of optical purity.

These examples demonstrate that both the separation of diastereomers and the use of stereoselective reactions are viable strategies for obtaining piperazin-2-one derivatives with a defined stereochemistry.

Computational and Theoretical Chemistry Studies on Piperazin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For piperazin-2-one (B30754) derivatives, these calculations offer a detailed picture of their geometric and energetic characteristics.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized geometries of piperazin-2-one and its derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net By employing DFT methods, such as B3LYP with a 6-31G(d,p) basis set, researchers can calculate the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net These calculations are fundamental for understanding the molecule's steric and electronic properties.

For instance, in studies of various piperazine (B1678402) derivatives, DFT has been used to obtain optimized molecular structures, which are then used for further analysis of electronic features. researchgate.net The geometric parameters derived from these calculations, such as bond lengths and angles, are often in high agreement with experimental results from techniques like X-ray crystallography. researchgate.net This validation underscores the accuracy and reliability of DFT in predicting molecular geometries.

Table 1: Representative DFT Functionals and Basis Sets Used in Piperazine Derivative Studies

Computational Method Basis Set Application Reference
DFT/B3LYP 6-31G(d,p) Optimized molecular structure and electronic features of aryl sulfonyl piperazine derivatives. researchgate.net
DFT/B3LYP 6–311++G(d,p) Calculation of geometric parameters and spectroscopic data for 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate. researchgate.net
DFT - Investigation of structural and electronic properties of piperidine (B6355638) derivatives. researchgate.net
DFT - Mechanistic studies of palladium-catalyzed reactions involving piperazin-2-ones. researchgate.net

Exploration of Potential Energy Surfaces and Conformational Landscapes

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Piperazin-2-one systems can exist in various conformations due to the flexibility of the piperazine ring and the rotation of substituent groups. Computational methods are employed to explore the potential energy surface (PES) of these molecules, identifying the different stable conformations (local minima) and the energy barriers (transition states) that separate them. sid.irresearchgate.net

Understanding the conformational landscape is crucial. For example, the piperazine ring in derivatives like 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate typically adopts a chair conformation. nih.goviucr.orgiucr.org Conformational analysis helps in understanding how the molecule might interact with biological targets, as different conformers may exhibit different binding affinities. sid.ir

Electronic Structure and Reactivity Analyses

Analyses of the electronic structure provide profound insights into the chemical reactivity and kinetic stability of molecules.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. schrodinger.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's excitability and chemical reactivity. schrodinger.commdpi.com

A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more polarizable and has lower kinetic stability. researchgate.netmdpi.com Computational studies on various piperazine derivatives have involved the calculation of HOMO and LUMO energies to predict their electronic transitions and reactivity. researchgate.netresearchgate.netresearchgate.net For example, in aryl sulfonyl piperazine derivatives, the energies of the frontier molecular orbitals have been measured to explain electronic transitions and predict which compounds are more reactive. researchgate.net

Table 2: HOMO-LUMO Energy Gaps for Representative Piperazine Systems

Compound/System HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Implication Reference
Aryl sulfonyl piperazine derivative 1 - - 3.396 Higher stability researchgate.net
Aryl sulfonyl piperazine derivative 3 - - - More reactive and softest researchgate.net
3-ax. conformation of a diheterophosphinane-2-sulfide - - 4.0805 Easier charge transfer mdpi.com

Molecular Electrostatic Potential (MEP) and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of positive and negative electrostatic potential. Red-colored regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, are electron-deficient, and are prone to nucleophilic attack. researchgate.net

In studies of piperazine derivatives, MEP analysis has been used to identify the positive and negative centers of the molecules. researchgate.net For instance, in aryl sulfonyl piperazine derivatives, the MEP map reveals that electronegative atoms like oxygen and nitrogen are regions of high electron density (red), making them preferred sites for electrophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, such as drug-receptor binding.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a fundamental role in the structure, stability, and function of chemical and biological systems. nih.gov The NCI analysis method is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds and van der Waals forces, within a molecule or between molecules. researchgate.netyoutube.comic.ac.uk

NCI analysis has been applied to study the intramolecular and intermolecular interactions in piperazine systems. For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, Hirshfeld surface analysis, a related technique, was used to quantify the contributions of various non-covalent contacts, revealing that H⋯O/O⋯H and H⋯H contacts are the most significant. iucr.org This type of analysis provides a deeper understanding of the forces that govern the supramolecular assembly of these compounds in the solid state. nih.govresearchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods are extensively used to predict and interpret various types of molecular spectra. arxiv.orgchimia.ch By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and electronic environment.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational simulations, typically using DFT methods like B3LYP, can calculate the frequencies and intensities of these vibrations. nih.govnih.gov The calculated spectra are often scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to excellent agreement with experimental data. nih.gov

For 1-(3-Methoxybenzyl)piperazin-2-one, simulations would predict characteristic vibrational modes. researchgate.net These include the C=O stretching of the amide group, N-H and C-H stretching vibrations, and various bending and rocking motions of the piperazinone and benzyl (B1604629) rings. Comparing simulated spectra from ab initio molecular dynamics (AIMD) with experimental results can provide superior insights, especially where anharmonicity is significant. rsc.org

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Experimental FrequencyAssignment
ν(N-H)34503350N-H stretch
ν(C-H) aromatic31003050Aromatic C-H stretch
ν(C-H) aliphatic29802930Aliphatic C-H stretch
ν(C=O)16901650Carbonyl stretch
δ(C-H)14501430C-H bend

NMR spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions has been greatly enhanced by the development of machine learning algorithms and refined computational protocols. nih.govarxiv.org

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. youtube.com These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts in parts per million (ppm). youtube.com For this compound, this approach can help assign the complex array of proton and carbon signals, especially for the closely spaced peaks of the aromatic and piperazinone ring systems. nih.gov

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (GIAO/B3LYP)Experimental Chemical Shift
C=O168.5167.2
C-O (aromatic)159.8159.9
C (benzyl, ipso)138.0137.5
C (piperazinone)55.254.8
O-CH₃55.455.3

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. tandfonline.com It calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max).

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the methoxybenzyl group. TD-DFT calculations can predict the λ_max values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are sensitive to the solvent environment, and including solvent models can improve the accuracy of the predictions. rsc.org

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2750.15HOMO → LUMO (π→π)
S₀ → S₂2200.40HOMO-1 → LUMO (π→π)

Theoretical Prediction of Chemical Stability and Reaction Energetics

Computational chemistry allows for the prediction of a molecule's stability and the energetics of its potential reactions. A key measure of chemical stability is the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. nih.gov DFT calculations are widely used to determine BDEs for various bonds within a molecule. researchgate.net

For this compound, calculating the BDE of the benzylic C-N bond and the various C-H bonds can provide insight into its thermal stability and potential degradation pathways. nih.gov Electron-donating groups, like the methoxy (B1213986) group, can influence the stability of the resulting radical and thus lower the BDE of adjacent bonds. nih.govresearchgate.net Furthermore, modeling reaction kinetics can predict activation energies and reaction rates for processes the molecule might undergo, such as reactions with other molecules or decomposition. researchgate.net Studies on the reactions of the piperazin-2-one core show that its reactivity is highly dependent on its substitution pattern. nih.govacs.org

Table 5: Hypothetical Calculated Bond Dissociation Energies (BDE) for Key Bonds in this compound

BondCalculated BDE (kcal/mol)Potential Implication
Benzyl C-N75Site of potential thermal cleavage
Amide N-H95Relatively stable bond
Benzyl C-H (aliphatic)88Susceptible to radical abstraction
Aromatic C-O105Very stable bond

Role of Piperazin 2 One Derivatives As Key Synthetic Building Blocks

Applications in the Construction of Complex Organic Architectures

The piperazin-2-one (B30754) core is a prevalent motif in a wide array of biologically active compounds. mdpi.com Its presence in numerous pharmaceuticals highlights the importance of developing efficient synthetic routes to this heterocyclic system and its derivatives. mdpi.com The versatility of the piperazin-2-one scaffold allows for the introduction of various substituents, enabling the construction of diverse and complex molecular frameworks. researchgate.net

One of the key applications of piperazin-2-one derivatives lies in their use as starting materials for the synthesis of more elaborate molecules. For instance, they can be key intermediates in the preparation of bicyclic and polycyclic systems. The ability to functionalize both the nitrogen and carbon atoms of the piperazin-2-one ring provides a powerful tool for building molecular complexity. This adaptability makes piperazin-2-one derivatives attractive building blocks in the total synthesis of natural products and the design of novel drug candidates.

Research has demonstrated that modifications to the piperazin-2-one structure can lead to compounds with a range of pharmacological activities. researchgate.net For example, derivatives have been explored for their potential as anticancer, antipsychotic, and antimicrobial agents. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic use of piperazin-2-one synthons, underscoring their importance in medicinal chemistry. researchgate.net

Utility as Chiral Scaffolds in Asymmetric Synthesis

The development of methods for the asymmetric synthesis of piperazin-2-one derivatives has been a major focus in organic chemistry. rsc.org Chiral piperazin-2-ones are highly valuable as they can serve as versatile chiral building blocks for the synthesis of enantiomerically pure compounds. The presence of stereocenters in the piperazin-2-one ring allows for the control of stereochemistry in subsequent reactions, which is crucial for the development of stereospecific drugs.

Several strategies have been developed for the enantioselective synthesis of piperazin-2-ones. These include the use of chiral auxiliaries, chiral catalysts, and chiral pool starting materials. nih.govrsc.org For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with high enantioselectivity. rsc.org Similarly, asymmetric routes involving the hydrogenation of cyclic sulfimidates in the presence of chiral phosphine (B1218219) ligands have been successfully employed. acs.org

These chiral piperazin-2-one scaffolds have been utilized in the synthesis of a variety of complex molecules, including fragments of potential drug candidates. The ability to generate these chiral building blocks with high optical purity is a significant advancement in the field of asymmetric synthesis. rsc.org

Development of Novel Reagents and Catalytic Ligands

Beyond their role as synthetic intermediates, piperazin-2-one derivatives have been investigated for their potential as novel reagents and ligands in catalysis. The nitrogen atoms within the piperazin-2-one ring can act as coordination sites for metal centers, making them suitable for the design of new catalytic systems.

The incorporation of piperazine (B1678402) moieties into ligand frameworks has been shown to enhance the stability and reactivity of metal complexes. nih.gov These complexes can be employed in a variety of catalytic transformations. For instance, salicylaldehyde-derived piperazine-functionalized hydrazone ligands have been used to prepare platinum(II) complexes with potential anticancer activity. rsc.org

Furthermore, the development of piperazine-based reagents has expanded the toolbox of synthetic chemists. These reagents can facilitate specific chemical transformations with high efficiency and selectivity. The ongoing research in this area aims to discover new applications for piperazin-2-one derivatives in catalysis and reagent design.

Exploration of Structure-Property Relationships in Advanced Chemical Systems

Understanding the relationship between the structure of piperazin-2-one derivatives and their physicochemical and biological properties is crucial for the rational design of new functional molecules. escholarship.org Structure-activity relationship (SAR) studies are frequently conducted to identify the key structural features responsible for a desired activity. nih.gov

For example, in the development of potential antipsychotics, a series of 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines were synthesized and evaluated for their binding to dopamine (B1211576) D2 receptors and serotonin (B10506) reuptake sites. acs.org Molecular modeling studies revealed that the ability of these compounds to adopt different conformations allowed them to interact with multiple biological targets. acs.org

Similarly, the physicochemical properties of piperazin-2-one derivatives, such as their solubility and lipophilicity, can be fine-tuned by modifying their chemical structure. researchgate.net This is particularly important in drug discovery, where optimizing these properties can lead to improved pharmacokinetic profiles. The exploration of these structure-property relationships continues to drive the development of advanced chemical systems based on the piperazin-2-one scaffold. escholarship.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methoxybenzyl)piperazin-2-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation or substitution of piperazine derivatives. For example, similar compounds (e.g., 4-Allyl-1-benzyl-5-[1-(3,5-dimethoxyphenyl)vinyl]piperazin-2-one) are synthesized via flash chromatography (SiO₂, PE–Et₂O) and characterized using HRMS (ESI) for molecular mass validation and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1652 cm⁻¹) . Intermediate purification often employs gradient elution to isolate products with >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • HRMS : Confirm the molecular formula (e.g., [C₁₂H₁₆N₂O₂ + H]⁺) with deviations <2 ppm .
  • IR Spectroscopy : Identify key functional groups, such as the piperazin-2-one carbonyl stretch (~1650 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., methoxybenzyl protons at δ ~3.8 ppm for -OCH₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Avoid inhalation, skin contact, and electrostatic discharge. Use fume hoods and antistatic equipment .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
  • Spill Management : Collect spills using vacuum systems and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions or phase-transfer catalysts for alkylation steps .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar piperazin-2-one derivatives?

  • Methodological Answer :

  • Comparative Analysis : Overlay HRMS/IR/NMR data of analogs (e.g., 1-(3-methylbenzyl)piperazine vs. 1-(3-methoxyphenyl)piperazin-2-one) to identify substituent-specific peaks .
  • Computational Modeling : Use DFT calculations to predict vibrational frequencies and NMR chemical shifts, then validate against experimental data .

Q. How can researchers design pharmacological studies to explore the biological targets of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement assays, leveraging structural similarities to known ligands .
  • ADME Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA .
  • In Vivo Models : Test neurobehavioral effects in rodent models, focusing on dose-response relationships and toxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.